Product packaging for Bertosamil(Cat. No.:CAS No. 126825-36-3)

Bertosamil

Cat. No.: B145329
CAS No.: 126825-36-3
M. Wt: 292.5 g/mol
InChI Key: AOIVZQPSIHOHMP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Bertosamil within Antiarrhythmic Drug Development Research

Antiarrhythmic drug development aims to identify and develop agents capable of preventing or treating cardiac arrhythmias, which are abnormalities in the heart's rate or rhythm. ksumsc.comjbclinpharm.org this compound's place in this research area stems from its observed effects on cardiac ion channels, which play a crucial role in the electrical activity of the heart. caltech.edunih.govnih.gov Specifically, research has focused on this compound's interaction with various potassium channels. caltech.edunih.govnih.gov

Class III antiarrhythmic drugs primarily work by blocking potassium channels, thereby prolonging the cardiac action potential and increasing the refractory period, which can help prevent reentrant arrhythmias. ksumsc.comtandfonline.comresearchgate.net this compound has been shown to block several voltage-dependent potassium channels, including Kv1.2, Kv1.4, and Kv1.5. caltech.edunih.govncats.io The block of HERG (hERG) potassium channels, which carry the rapidly activating delayed rectifier potassium current (IKr), is a key mechanism for many class III antiarrhythmics. tandfonline.comresearchgate.netidrblab.net Studies have demonstrated that this compound also blocks HERG potassium channels. caltech.edutandfonline.comidrblab.netdgk.org

The interest in compounds like this compound that affect potassium channels, particularly those found in the atria such as Kv1.5 (mediating IKur), is significant because targeting atrial-specific channels could potentially offer antiarrhythmic effects with a reduced risk of ventricular proarrhythmia, such as torsades de pointes, which can be a concern with drugs that excessively prolong ventricular repolarization. researchgate.net

Historical Perspectives on this compound Preclinical Investigation

Preclinical investigation of this compound has largely centered on understanding its electrophysiological effects at the cellular and channel levels. Early research identified this compound as an inhibitor of various potassium currents in cardiac myocytes. caltech.edunih.govnih.gov

Studies utilizing techniques such as whole-cell patch-clamp have provided detailed insights into this compound's mechanism of action on specific ion channels. For instance, research on human atrial myocytes has shown that this compound can inhibit the sustained component (Isus) of the outward potassium current and enhance the inactivating component (It). nih.gov At higher concentrations, this compound was observed to inhibit both components. nih.gov This effect on outward potassium current was noted to be distinct from use-dependent inhibition and suggested a potential new antiarrhythmic mechanism. nih.gov

Further preclinical work investigated this compound's effects on cloned human Kv1.5 channels expressed in mammalian cells, such as Chinese hamster ovary (CHO) cells. nih.govresearchgate.net These studies revealed that external application of this compound inhibited the hKv1.5 current, accelerated its time-dependent decay, and slowed its deactivation. nih.gov Intracellular application or application at rest also accelerated the rate of hKv1.5 inactivation. nih.gov These findings indicated that this compound's effects on hKv1.5 channels involve both open-channel block and acceleration of channel inactivation. nih.gov

The block of HERG potassium channels by this compound was also characterized during preclinical studies. caltech.edutandfonline.comidrblab.netdgk.org Research using Xenopus oocytes expressing the HERG channel demonstrated that this compound blocked HERG tail currents in a concentration-dependent manner. caltech.edu The block was found to be state-dependent, primarily affecting open and inactivated channels. caltech.edu The onset of block was relatively fast and reversible upon washout. caltech.edu These preclinical findings suggested that HERG channel block could contribute to this compound's antiarrhythmic effects, particularly in atrial and ventricular arrhythmias. caltech.edu

Despite these preclinical investigations into its mechanisms of action and effects on cardiac ion channels, the development of this compound has been discontinued. ncats.io

Preclinical Research Findings on this compound's Ion Channel Blockade

Here is a summary of key findings from preclinical studies on this compound's interaction with cardiac ion channels:

Ion Channel TargetObserved Effect of this compoundResearch MethodReference
Kv1.2, Kv1.4, Kv1.5InhibitionIn vitro studies caltech.eduncats.io
HERG (IKr)Blockade (state-dependent, primarily open/inactivated channels), Concentration-dependent IC50Two-electrode voltage-clamp caltech.edutandfonline.comdgk.org
Outward K+ Current (Human Atrial Myocytes)Inhibition of Isus, Enhancement of It (at 10 µM); Inhibition of both (at >10 µM); Acceleration of inactivationWhole-cell patch-clamp nih.govnih.gov
hKv1.5 (expressed in CHO cells)Inhibition, accelerated time-dependent decay, slowed deactivation; Accelerated inactivation (rest/intracellular application)Whole-cell patch-clamp nih.govresearchgate.net

Ion Channel Modulation and Gating Kinetics

This compound's primary mechanism of action involves the blockade of specific potassium channels, thereby altering the kinetics of channel gating. This modulation is central to its effects on cellular repolarization.

A key target of this compound is the HERG potassium channel, which is critical for cardiac repolarization. This compound is a blocker of the HERG channel, with a reported IC50 of 62.7 μM. nih.govnih.gov This inhibitory action is believed to contribute to its anti-arrhythmic properties. nih.govnih.gov

The blockade of HERG channels by this compound is state-dependent, with the compound showing a preference for the open and inactivated states of the channel. nih.govnih.gov This means that the drug has a higher affinity for channels that are actively conducting potassium ions or are in a non-conducting, inactivated state following activation. nih.govnih.gov It does not significantly affect the channels when they are in the closed state. researchgate.net

This compound's block of HERG channels demonstrates voltage dependence. nih.govnih.gov The inhibitory effect is more pronounced at more negative membrane potentials and slightly weaker at more positive potentials. nih.gov For instance, a significant difference in block was observed between -40 mV (70.4±1.1% block) and +80 mV (50.2±1.3% block). nih.gov This suggests that the affinity of this compound for the HERG channel is influenced by the membrane potential, a characteristic that can affect its action throughout the different phases of the cardiac action potential. nih.gov

Voltage Dependence of this compound-induced HERG Channel Block
Test Pulse PotentialPercentage of Block (%)
-40 mV70.4 ± 1.1
+80 mV50.2 ± 1.3

This compound has a discernible influence on the gating kinetics of the HERG channel. While it does not have a relevant effect on HERG channel activation, it does slightly shift the half-maximal activation voltage towards more negative potentials. nih.govnih.gov Conversely, this compound significantly affects the time-course of inactivation. nih.gov However, it does not influence the steady-state inactivation of the HERG channel. nih.govnih.gov

The onset of HERG channel block by this compound is rapid, with approximately 90% of the inhibition developing within 180 seconds. nih.govnih.gov The block is also fully reversible upon removal of the compound. nih.gov Studies have shown that 50% recovery from the block occurs after approximately 135 seconds, with complete recovery observed within about 294 seconds of washout. nih.gov

Onset and Reversibility of HERG Block by this compound
ParameterTime (seconds)
Time to 90% Inhibition180 ± 8.22
Time to 50% Recovery135 ± 21.2
Time to Complete Recovery294 ± 38.7

In addition to its effects on HERG channels, this compound also interacts with other voltage-gated potassium channel subtypes, although with varying affinities. nih.govnih.gov Its anti-arrhythmic properties may be partly attributed to its blockade of Kv1.2, Kv1.4, and Kv1.5 channels. nih.govnih.gov The IC50 values for this compound-dependent block of Kv1.2 and Kv1.4 have been reported to be 354.8 μM and 323.6 μM, respectively, which are considerably higher than for the HERG channel block. nih.gov The inhibition of the Kv1.5 channel is another aspect of its mechanism that may contribute to its effects in atrial myocytes. nih.govgoogle.com

IC50 Values of this compound for Different Potassium Channel Subtypes
Channel SubtypeIC50 (μM)
HERG62.7
Kv1.2354.8
Kv1.4323.6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36N2 B145329 Bertosamil CAS No. 126825-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126825-36-3

Molecular Formula

C19H36N2

Molecular Weight

292.5 g/mol

IUPAC Name

(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]

InChI

InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1

InChI Key

AOIVZQPSIHOHMP-ROUUACIJSA-N

SMILES

CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C

Isomeric SMILES

CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C

Canonical SMILES

CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C

Synonyms

3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane
bertosamil
bertosamil tartrate

Origin of Product

United States

Molecular Mechanisms of Action

Intracellular Signaling Pathway Perturbations

The direct modulation of ion channels by this compound can lead to downstream effects on various intracellular signaling pathways that are crucial for normal cellular function.

This compound's primary mechanism of action involves the direct blockade and modulation of cardiac potassium channels, such as the hKv1.5 and HERG channels. This direct interaction alters the flow of potassium ions across the cell membrane, thereby impacting the cellular membrane potential and the duration of the action potential.

The compound has been shown to cause a use-dependent inhibition of the outward potassium current. This means that its blocking effect is more pronounced at higher heart rates. Furthermore, this compound accelerates the rate of channel inactivation, a process that is critical for the proper repolarization of the cardiac myocyte. These effects are a result of both an open-channel block and an acceleration of the channel's transition into an inactivated state.

Specifically, in human atrial myocytes, this compound has been observed to inhibit the sustained component of the outward K+ current (Isus) and enhance the inactivating component (It) at a concentration of 10 microM. nih.gov At higher concentrations, it inhibits both components. nih.gov This modulation of potassium currents can indirectly influence intracellular signaling pathways that are sensitive to changes in ion concentrations and membrane potential. However, direct evidence detailing the specific intracellular signaling cascades that are perturbed by this compound and how it influences the regulatory pathways that modulate these ion channels remains an area for further research.

Ion ChannelEffect of this compoundConcentration
hKv1.5Inhibited current, accelerated decay, slowed deactivation10 microM (External)
hKv1.5Accelerated inactivation50 microM (Intracellular)
Outward K+ Current (Human Atrial Myocytes)Inhibited sustained component (Isus), Enhanced inactivating component (It)10 microM
Outward K+ Current (Human Atrial Myocytes)Inhibited both Isus and It> 10 microM
L-type Ca2+ ChannelAttenuated positive cardiac responsesHigh dose

Cellular Electrophysiological Research

Impact on Cardiac Action Potential Dynamics

Studies examining the effects of Bertosamil on cardiac action potential dynamics have revealed significant alterations in key parameters, including the maximum rate of depolarization, action potential duration, and effective refractory period. These effects have been observed in myocardial cells from different species.

Action Potential Duration Prolongation

This compound has been shown to lengthen the action potential duration (APD) markedly in atrial and ventricular myocardial cells nih.gov. The APD is a critical determinant of cardiac excitability and is influenced by the balance of inward and outward ionic currents during the plateau (Phase 2) and repolarization (Phase 3) phases of the action potential cvphysiology.com. Prolongation of the APD, particularly through inhibition of repolarizing potassium currents, is a characteristic effect of Class III anti-arrhythmic drugs cvpharmacology.commsdmanuals.com.

This compound's effect on APD is strongly linked to its ability to block various potassium channels. Notably, it blocks the HERG potassium channel (IKr), which is crucial for the rapid component of the delayed rectifier potassium current and plays a significant role in cardiac repolarization nih.govcaltech.edu. This compound blocks HERG channels in their open and inactivated states nih.govcaltech.edu. Additionally, this compound inhibits Kv1.5 channels, which contribute to the transient and sustained outward potassium currents in atrial myocytes nih.govnih.gov. The inhibition of these repolarizing potassium currents by this compound contributes to the observed prolongation of the action potential duration.

Effective Refractory Period Elongation

The effective refractory period (ERP) is the interval during which a cardiac cell is unable to generate a new propagated action potential, regardless of the strength of the stimulus cvpharmacology.comtaylorandfrancis.comwikipedia.org. It is closely related to the action potential duration google.com. This compound has been shown to prolong the effective refractory period significantly in atrial and ventricular myocardial cells nih.gov.

The prolongation of the ERP by this compound is a direct consequence of its effect on action potential duration. By delaying repolarization, this compound extends the period during which sodium channels remain in an inactivated state, thus preventing the initiation of a new action potential cvphysiology.comcvpharmacology.comwikipedia.org. This elongation of the ERP is a key mechanism by which anti-arrhythmic drugs can suppress reentrant arrhythmias cvpharmacology.com.

Current-Voltage Relationships in Myocardial Cell Studies

Studies investigating the effects of this compound on ionic currents in myocardial cells have employed techniques such as voltage clamp to analyze current-voltage relationships and understand the compound's interaction with specific ion channels.

This compound has been shown to block the HERG potassium channel with an IC50 of 62.7 μM nih.govcaltech.edu. The block is state-dependent, primarily affecting open and inactivated channels nih.govcaltech.edu. While the block shows slight voltage dependence, it is not frequency-dependent nih.govcaltech.edu. This indicates that the degree of block is influenced by the membrane potential but not by the rate of channel activation.

Studies on Kv1.5 channels have also revealed significant interactions with this compound. This compound inhibits Kv1.5 channels in a use-dependent manner upon external application nih.gov. It also accelerates the rate of Kv1.5 channel inactivation when applied at rest or intracellularly nih.gov. The IC50 values for Kv1.5 block were reported as 39 μM for the transient component of current and 11 μM for the sustained component nih.gov. These findings suggest that this compound affects Kv1.5 channel function through both open-channel block and modulation of channel inactivation kinetics nih.gov.

The analysis of current-voltage relationships in the presence of this compound provides insights into how the compound alters the flow of ions across the myocardial cell membrane at different membrane potentials. The observed block of HERG and Kv1.5 channels directly impacts the outward potassium currents, which are crucial for repolarization. This altered current flow underlies the changes in action potential duration and effective refractory period described earlier.

Summary of Electrophysiological Effects

Electrophysiological ParameterEffect of this compound
Maximum Rate of Depolarization (dV/dtmax)Decreased nih.gov
Action Potential Duration (APD)Lengthened nih.gov
Effective Refractory Period (ERP)Prolonged nih.gov
HERG Channel BlockYes (State-dependent, slightly voltage-dependent) nih.govcaltech.edu
Kv1.5 Channel BlockYes (Use-dependent, affects inactivation) nih.govnih.gov

Preclinical Pharmacological Studies: in Vitro Models

Heterologous Expression Systems for Ion Channel Research

Heterologous expression systems involve introducing genetic material encoding specific ion channels into host cells that either lack or have minimal endogenous currents, allowing for the study of the expressed channel in isolation. This approach is valuable for determining the direct effects of a compound on a particular ion channel subtype.

Xenopus Oocyte Expression Systems

Xenopus laevis oocytes are a widely used heterologous expression system for studying ion channels due to their large size, which facilitates microinjection of messenger RNA (mRNA) or complementary RNA (cRNA) encoding the channel of interest, and subsequent electrophysiological recordings. nih.govnih.gov Bertosamil has been studied using Xenopus oocytes expressing specific cardiac ion channels, such as the human ether-a-go-go-related gene (HERG) channel, which underlies the rapidly activating delayed rectifier potassium current (IKr) in the heart. ucalgary.caahajournals.orgnih.gov Studies have shown that this compound can block HERG potassium channels in their open and inactivated states. ucalgary.caahajournals.org It is noted that higher concentrations of drugs may be required in Xenopus oocytes compared to mammalian cell lines due to factors like the vitelline membrane and yolk reducing drug concentration at the cell membrane. nih.gov

Mammalian Cell Lines (e.g., Chinese Hamster Ovary Cells, Human Embryonic Kidney 293 Cells)

Mammalian cell lines like Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells are also commonly used for heterologous expression of ion channels. evitria.comfrontiersin.org These cell lines offer advantages such as efficient transfection and faithful translation and processing of proteins. frontiersin.org CHO cells are often preferred for exogenous potassium channel expression due to low levels of endogenous voltage-activated currents compared to HEK293 cells, although HEK293 cells are known for high transfection efficiency. frontiersin.orgnih.gov this compound's effects on hKv1.5 channels, which contribute to the ultra-rapidly activating delayed rectifier potassium current (IKur) in human atrial myocytes, have been investigated using CHO cells expressing these channels. nih.gov Studies in CHO cells demonstrated that external application of this compound inhibited hKv1.5 current, accelerated its time-dependent decay, and slowed its deactivation. nih.gov Intracellular application also accelerated the rate of inactivation. nih.gov

Isolated Myocardial Tissue and Cell Preparations

Studying the effects of compounds in isolated cardiac tissue or cells allows for assessment in a more physiologically relevant environment compared to heterologous expression systems, as it preserves the native cellular context and expression levels of various ion channels and regulatory proteins.

Human Atrial Myocytes

Isolated human atrial myocytes are a valuable model for studying the electrophysiological properties of human cardiac cells and the impact of disease or pharmacological agents. frontiersin.orgmdpi.com this compound's effects on outward potassium currents (Io) in human atrial myocytes have been investigated using techniques like whole-cell patch-clamp. nih.govnih.gov In human atrial myocytes, this compound has been shown to increase the rate and extent of Io inactivation and slow its recovery from inactivation. nih.gov This leads to the current becoming highly sensitive to cumulative inactivation phenomena. nih.gov this compound also inhibited the sustained component (Isus) of the outward potassium current and enhanced the inactivating component (It) in human atrial myocytes. nih.gov Higher concentrations inhibited both components. nih.gov These findings suggest that this compound induces rapid inactivation of sustained outward current, contributing to its antiarrhythmic effects. nih.gov

Isolated Whole Heart or Tissue Preparations (e.g., Dog Heart Atria)

Isolated whole heart or tissue preparations, such as dog heart atria, allow for the study of electrical activity and conduction in a multicellular context, providing insights into how a compound might affect integrated cardiac function. scintica.comnih.gov While specific detailed research findings on this compound in isolated dog heart atria were not extensively available in the provided search results, canine models are used to study atrial electrophysiology and conditions like atrial fibrillation, which involves alterations in atrial conduction and refractory periods. vettimes.comnih.gov Isolated heart preparations can be used to examine the effects of antiarrhythmic agents on electrophysiological parameters. scintica.comnih.gov

Electrophysiological Techniques in In Vitro Assessment

Electrophysiological techniques are fundamental to studying the effects of compounds on ion channels and cellular electrical activity. The patch-clamp technique is a primary method used in the in vitro assessment of this compound. nih.govsaskoer.ca This technique allows for the measurement of ionic currents flowing through ion channels and changes in membrane potential. saskoer.canorbrain.no Various configurations of the patch-clamp technique exist, including whole-cell recording, which is commonly used to study the total ionic current of a cell, and can be applied to both heterologous expression systems and isolated myocytes. nih.govsaskoer.ca The whole-cell patch-clamp technique was used to record currents in CHO cells expressing hKv1.5 channels and in human atrial myocytes to analyze the mechanism of action of this compound. nih.gov Other electrophysiological methods, such as two-electrode voltage-clamp, are also used, particularly with larger cells like Xenopus oocytes, to measure ion currents. nih.govresearchgate.net These techniques are crucial for determining the potency, voltage dependence, and use dependence of drug block on specific ion channels. saskoer.canih.gov

Data Tables

Based on the search results, here is a summary of some findings related to this compound's effects on ion channels in vitro:

Model SystemChannel StudiedKey FindingSource
CHO CellshKv1.5External this compound (10 µM) inhibited current, accelerated decay, slowed deactivation. Intracellular (50 µM) accelerated inactivation. nih.gov
Human Atrial MyocytesIoIncreased rate and extent of inactivation, slowed recovery from inactivation, increased sensitivity to cumulative inactivation. nih.gov
Human Atrial MyocytesIsus, ItThis compound (10 µM) inhibited Isus (38.6 ± 3.1%) and enhanced It (9.1 ± 6.1%). Higher concentrations (>10 µM) inhibited both. nih.gov
Xenopus OocytesHERGThis compound blocks HERG channels in open and inactivated states. ucalgary.caahajournals.org

Detailed Research Findings

Research has detailed the mechanism of action of this compound on hKv1.5 channels expressed in CHO cells and outward current in human atrial myocytes. External application of 10 µM this compound inhibited the hKv1.5 current, leading to an accelerated time-dependent decay and slowed deactivation. nih.gov When this compound was applied at rest or intracellularly at 50 µM, it accelerated the rate of hKv1.5 inactivation without altering the peak amplitude. nih.gov The study concluded that this compound causes a use-dependent inhibition upon external application and accelerates current inactivation when applied at rest or intracellularly. nih.gov These effects are attributed to both an open-channel block and acceleration of the channel's inactivation rate, contributing to the modulation of outward current in human atrial myocytes. nih.gov

In human atrial myocytes, 10 µM this compound significantly inhibited the sustained component (Isus) of the outward potassium current by 38.6 ± 3.1% and enhanced the inactivating component (It) by 9.1 ± 6.1%. nih.gov At concentrations exceeding 10 µM, this compound inhibited both Isus and It. nih.gov In myocytes with a prominent Isus and lacking It, this compound induced a rapid and partial inactivation of the current. nih.gov The presence of this compound also notably altered the activation/voltage relationships, steady-state inactivation, and recovery from inactivation of It, indicating changes in the underlying conductance. nih.gov These findings suggest that this compound induces rapid inactivation of the sustained outward current, resulting in an apparent increase in It and decrease in Isus. nih.gov This effect was distinct from use-dependent inhibition and was proposed as a potential new antiarrhythmic mechanism. nih.gov

Studies using Xenopus oocytes expressing HERG channels have shown that this compound is capable of blocking these channels. ucalgary.caahajournals.org The block occurs when the channels are in both their open and inactivated states. ucalgary.caahajournals.org

Two-Electrode Voltage Clamp Methodologies

The two-electrode voltage clamp (TEVC) technique is a widely used electrophysiological method, particularly suitable for studying ion channels expressed in large cells like Xenopus laevis oocytes. npielectronic.comuni-frankfurt.de This technique employs two separate microelectrodes inserted into the cell: one to measure the membrane potential and the other to inject the current required to maintain the membrane potential at a desired command voltage. npielectronic.comuni-frankfurt.de This allows for precise control of the membrane potential and simultaneous measurement of the resulting ionic currents flowing across the cell membrane. npielectronic.comuni-frankfurt.de

Research utilizing TEVC has investigated the effects of this compound on specific potassium channels heterologously expressed in Xenopus oocytes. One notable study examined the interaction of this compound with the human Ether-à-go-go-Related Gene (HERG) potassium channel, which is crucial for cardiac repolarization. caltech.edunih.gov

Detailed Research Findings (Two-Electrode Voltage Clamp):

A study investigating this compound's effect on HERG channels expressed in Xenopus oocytes reported that this compound inhibited HERG tail currents. caltech.edunih.gov At a concentration of 70 µM, this compound inhibited the HERG tail current after a test pulse to +30 mV by 49.3 ± 8.4% (n=5). caltech.edunih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 62.7 µM. caltech.edunih.gov The onset of block was relatively fast, with 90% of the inhibition developing within 180 ± 8.22 seconds (n=5). caltech.edunih.gov The block was also found to be reversible upon washout, with complete recovery observed within 294 ± 38.7 seconds (n=5). caltech.edunih.gov

Further analysis using the TEVC technique revealed that this compound's block of HERG channels was state-dependent, primarily affecting channels in their open and inactivated states. nih.gov While the half-maximal activation voltage was slightly shifted towards more negative potentials, steady-state inactivation of HERG was not influenced by this compound. nih.gov The block exhibited voltage-dependent but not frequency-dependent effects. nih.gov

These findings, obtained through TEVC, indicate that this compound can block HERG potassium channels, a property that could contribute to its antiarrhythmic effects. nih.govnih.gov

Table 1: Inhibition of HERG Tail Current by this compound (Two-Electrode Voltage Clamp)

This compound ConcentrationInhibition of HERG Tail Current (at +30 mV test pulse)IC50Onset of Block (90% inhibition)Reversibility (complete washout)
70 µM49.3 ± 8.4% (n=5)62.7 µM180 ± 8.22 s (n=5)294 ± 38.7 s (n=5)

Whole-Cell Patch Clamp Methodologies

The whole-cell patch clamp technique is another fundamental electrophysiological method used to record ionic currents from entire cells. wikipedia.orgmoleculardevices.com This technique involves forming a tight seal (gigaseal) between a glass micropipette and the cell membrane, followed by rupturing the membrane patch within the pipette tip to establish low-resistance electrical access to the cell's interior. wikipedia.orgmoleculardevices.com This allows for direct control of the membrane potential (voltage clamp) or membrane current (current clamp) of the whole cell and measurement of the resulting ionic currents or membrane potential changes. wikipedia.org Whole-cell patch clamp is particularly useful for studying the integrated electrical activity of a cell and the cumulative effect of a compound on various ion channels present in the cell membrane. wikipedia.org

Studies employing whole-cell patch clamp have investigated this compound's effects on potassium currents in native cells, such as human atrial myocytes, providing insights into its potential mechanisms of action in a more physiologically relevant context. nih.govnih.gov

Detailed Research Findings (Whole-Cell Patch Clamp):

In whole-cell patch clamp experiments conducted on human atrial myocytes, this compound was shown to modulate outward potassium currents. nih.govnih.gov At a concentration of 10 µM, this compound inhibited the sustained component (I_sus) of the outward potassium current by 38.6 ± 3.1% and enhanced the inactivating component (I_t) by 9.1 ± 6.1%, when elicited by 750 ms (B15284909) test pulses from -60 mV to +50 mV. nih.gov Higher concentrations of this compound (> 10 µM) inhibited both I_t and I_sus. nih.gov

In myocytes characterized by a prominent I_sus and lack of I_t, this compound (10 µM) induced a rapid and partial inactivation of the current, accompanied by inward rectification of the current measured at the end of the test pulse. nih.gov

Further whole-cell patch clamp studies analyzed this compound's action on hKv1.5 channels expressed in Chinese hamster ovary (CHO) cells, as well as on the outward current in human atrial myocytes. nih.gov External application of 10 µM this compound inhibited I_hKv1.5, accelerated its time-dependent decay, and slowed its deactivation. nih.gov When applied at rest or intracellularly (50 µM), this compound accelerated the rate of I_hKv1.5 inactivation without altering the peak amplitude. nih.gov

These whole-cell patch clamp studies suggest that this compound's effects on outward potassium currents in human atrial myocytes involve inducing rapid inactivation of the sustained current and modulating the kinetics of other potassium channels like Kv1.5 through mechanisms that include open-channel block and acceleration of inactivation. nih.govnih.gov

Table 2: Effects of this compound (10 µM) on Outward Potassium Currents in Human Atrial Myocytes (Whole-Cell Patch Clamp)

Current ComponentEffect of this compound (10 µM)
Sustained (I_sus)Inhibited by 38.6 ± 3.1%
Inactivating (I_t)Enhanced by 9.1 ± 6.1%

Table 3: Effects of this compound (10 µM, External) on hKv1.5 Channels (Whole-Cell Patch Clamp)

ParameterEffect of this compound (10 µM, External)
I_hKv1.5 AmplitudeInhibited
Time-dependent decayAccelerated
DeactivationSlowed

Table 4: Effects of this compound (at rest or 50 µM, Intracellular) on hKv1.5 Channels (Whole-Cell Patch Clamp)

ParameterEffect of this compound (at rest or 50 µM, Intracellular)
Rate of InactivationAccelerated
Peak AmplitudeUnchanged

These in vitro electrophysiological studies using both two-electrode voltage clamp and whole-cell patch clamp techniques have provided significant insights into the ionic mechanisms underlying the pharmacological actions of this compound, particularly its modulation of potassium channels.

Preclinical Pharmacological Studies: in Vivo Animal Models

Evaluation of Cardiac Electrophysiology in Animal Systems

Studies in various animal models have investigated Bertosamil's impact on fundamental cardiac electrophysiological parameters, such as action potential duration (APD) and effective refractory period (ERP). These parameters are critical determinants of cardiac excitability and the propensity for arrhythmias.

Studies in Feline Models

Research in anaesthetized cats has demonstrated that this compound influences cardiac electrophysiology, contributing to its observed antiarrhythmic effects. This compound at concentrations ranging from 0.5 to 5.0 μmol kg−1 resulted in a reduction of heart rate. nih.gov

Studies in Canine Models

In isolated dog heart preparations, this compound exhibited complex effects on cardiac function. Electrophysiological assessments revealed that this compound induced transient positive chronotropic responses followed by continuous negative chronotropic responses in atria. nih.gov Furthermore, positive inotropic responses were observed in atria, and the compound increased the left ventricular contractile force. nih.gov At higher concentrations, this compound was found to attenuate positive cardiac responses mediated by L-type Ca2+ channels. nih.gov

Studies in Rabbit Models

Studies conducted on atrial and ventricular myocardial cells isolated from rabbits have provided detailed information on this compound's effects on action potential characteristics. This compound was shown to decrease the maximum rate of depolarization, suggesting an influence on sodium channel activity or other factors affecting the rapid upstroke of the action potential. The compound also significantly lengthened the action potential duration and prolonged the effective refractory period in both atrial and ventricular tissues. nih.gov These alterations in repolarization and refractoriness are indicative of this compound's potential to influence the timing and propagation of electrical impulses within the heart.

Table 1: Summary of this compound's Electrophysiological Effects in Animal Models

Animal ModelTissue/PreparationKey Electrophysiological FindingsSource
FelineAnaesthetized catsReduction of heart rate at 0.5–5.0 μmol kg−1. nih.gov nih.gov
CanineIsolated heart preparationsTransient positive, followed by continuous negative, chronotropic responses in atria. nih.gov Positive inotropic responses in atria. nih.gov Increased left ventricular contractile force. nih.gov Attenuation of L-type Ca2+ channel-mediated responses at high doses. nih.gov nih.gov
RabbitAtrial and ventricular myocardial cellsDecreased maximum rate of depolarization. nih.gov Lengthened action potential duration. nih.gov Prolonged effective refractory period. nih.gov nih.gov

Systemic Pharmacodynamic Responses

Beyond its direct effects on cardiac electrophysiology, this compound also elicits systemic pharmacodynamic responses, particularly concerning heart rate modulation and antiarrhythmic activity in living organisms.

Cardiac Chronotropic Activity Modulation

As observed in both feline and canine models, this compound influences heart rate. In anaesthetized cats, a reduction in heart rate was noted at specific concentrations. nih.gov In isolated dog heart preparations, the chronotropic response was biphasic, initially showing a transient increase followed by a sustained decrease. nih.gov These findings suggest that this compound possesses the capacity to modulate the rate of cardiac contractions in vivo.

Antiarrhythmic Activity in Animal Models

Preclinical studies have provided evidence of this compound's antiarrhythmic properties in animal models. In anaesthetized cats, this compound demonstrated both ventricular and atrial anti-arrhythmic activity at concentrations of 0.5–5.0 μmol kg−1. nih.gov This indicates that this compound can suppress or prevent abnormal heart rhythms in a living system. The antiarrhythmic effects are likely related to its modulation of ion channels, as discussed in electrophysiological studies.

Table 2: Summary of this compound's Systemic Pharmacodynamic Responses in Animal Models

Structure Activity Relationship Sar Studies and Analog Development

Comparative Analysis with Structural Analogs (e.g., Tedisamil)

Bertosamil is chemically related to Tedisamil, both belonging to the bispidine class of antiarrhythmic agents. Despite their structural similarities, they exhibit distinct profiles in modulating various potassium channels.

Tedisamil is known to block multiple types of potassium channels, including the transient outward (Ito), the adenosine (B11128) triphosphate-dependent (IK-ATP), and the delayed rectifier potassium currents (IKr and IKs). wikipedia.org Its action on Ito involves binding to the channel in its open configuration, and the binding site for Tedisamil on Ito, IKr, and IKs appears to be internal. wikipedia.org

This compound also interacts with several potassium channels. It has been shown to block HERG (human Ether-à-go-go-Related Gene) potassium channels, which carry the rapid component of the delayed rectifier potassium current (IKr). caltech.edunih.gov this compound blocks HERG channels in both their open and inactivated states. caltech.edunih.gov Furthermore, this compound inhibits Kv1.5 channels, which are responsible for the ultrarapid delayed rectifier potassium current (IKur) in human atrial myocytes. nih.govresearchgate.net This inhibition is characterized by a use-dependent block and an acceleration of channel inactivation. nih.gov this compound has also demonstrated blocking effects on Kv1.2 and Kv1.4 channels, although generally with higher half-maximal inhibitory concentration (IC50) values compared to its effect on HERG. nih.gov

The differences in the specific ion channels blocked and the nature of their interaction (e.g., state-dependency, use-dependency) between this compound and Tedisamil highlight how subtle structural variations within the bispidine scaffold can lead to divergent pharmacological profiles. These comparisons are essential in SAR studies to identify the structural features responsible for the observed selectivity and potency towards different potassium channel subtypes.

The following table summarizes some of the key ion channel interactions reported for this compound and Tedisamil:

CompoundTarget Ion ChannelReported EffectIC50 (if available)References
This compoundHERG (IKr)Block (open and inactivated states)62.7 µM caltech.edunih.gov
This compoundKv1.5Block (use-dependent), accelerates inactivationNot specified nih.govresearchgate.net
This compoundKv1.2Block354.8 µM nih.gov
This compoundKv1.4Block323.6 µM nih.gov
TedisamilItoBlock (open state)Not specified wikipedia.org
TedisamilIK-ATPBlockNot specified wikipedia.org
TedisamilIKrBlockNot specified wikipedia.org
TedisamilIKsBlockNot specified wikipedia.org

Exploration of Chemical Modifications and Their Impact on Molecular Target Interaction

Investigations into the impact of chemical modifications on this compound's interaction with its molecular targets provide critical information for SAR. Studies on this compound's block of HERG channels, for instance, have shown that the block is state-dependent, preferentially affecting channels in the open and inactivated states. caltech.edunih.gov This suggests that the conformation of the channel significantly influences the binding of this compound.

Furthermore, studies on this compound's effects on Kv1.5 channels have explored the consequences of the drug's location (external versus intracellular application). External application of this compound causes a use-dependent inhibition of the current. nih.gov When applied at rest or intracellularly, this compound accelerates the rate of Kv1.5 channel inactivation. nih.govresearchgate.net These findings indicate that the accessibility of the binding site within the channel pore and the drug's ability to interact with different channel states (open, inactivated, resting) are influenced by its chemical properties and the surrounding environment.

While specific detailed studies on a wide range of synthetic analogs with defined chemical modifications and their corresponding activity data were not extensively found in the provided search results, the observed state-dependent and location-dependent effects of this compound on ion channels serve as a basis for understanding how structural changes could influence these interactions. For example, modifications altering the compound's lipophilicity or charge could affect its access to internal binding sites or its interaction with specific amino acid residues within the channel pore, thereby modulating the state-dependent block or the acceleration of inactivation.

SAR studies, often supported by computational methods like docking experiments and molecular dynamics simulations, are instrumental in predicting how structural alterations might affect the binding affinity and mode of interaction with target proteins like ion channels. frontiersin.orgunir.netnih.govresearchgate.netfrontiersin.org Although detailed data on specific this compound analogs were not available, the principles of SAR dictate that systematic modifications to the this compound structure would be explored to optimize its potency and selectivity for desired ion channel targets, potentially leading to the development of new bradycardic or antiarrhythmic agents with improved profiles.

Advanced Research Methodologies and Theoretical Approaches

In Silico Modeling of Bertosamil-Channel Interactions

In silico modeling plays a crucial role in predicting and analyzing the interactions between small molecules like this compound and target proteins, such as ion channels. rsc.orgresearchgate.netmdpi.com These computational methods offer insights into binding affinities, interaction sites, and the dynamic behavior of the complex, complementing experimental findings. jscimedcentral.comwustl.edu

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (this compound) to a receptor (an ion channel protein). jscimedcentral.comwustl.edu This method explores various possible binding poses of this compound within the channel pore or other relevant sites and scores them based on their estimated binding energy. jscimedcentral.comnih.govresearchgate.net

Molecular dynamics simulations extend molecular docking by simulating the time-dependent behavior of the this compound-channel complex. rsc.orgresearchgate.net These simulations provide insights into the stability of the complex, the flexibility of the channel protein and the ligand, and the dynamic nature of their interactions. rsc.orgresearchgate.net By observing the system over time, researchers can gain a more realistic understanding of how this compound interacts with the channel in a dynamic environment, including potential conformational changes induced by binding. researchgate.netnih.gov

Data from these simulations, such as binding energies and interaction patterns, can be correlated with experimental electrophysiological data to validate the computational models and refine the understanding of this compound's mechanism of block. jscimedcentral.comnih.gov

Biochemical Pathway Investigation Methodologies

Investigating the biochemical pathways influenced by this compound involves methodologies aimed at identifying and characterizing the molecular events downstream of its primary interaction with ion channels. While this compound is primarily known for its effects on ion channels, particularly potassium channels, its modulation of cellular electrical activity can potentially trigger or modify various intracellular signaling cascades and biochemical processes. nih.govnih.gov

Methodologies used in this area can include:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression levels in response to this compound exposure can reveal affected pathways. plos.org Techniques like RNA sequencing and mass spectrometry can provide comprehensive profiles of altered transcripts and proteins, pointing towards perturbed cellular processes. plos.org

Phosphorylation Profiling: Given that ion channel activity can be modulated by phosphorylation, investigating changes in protein phosphorylation status in the presence of this compound can identify relevant kinase or phosphatase pathways involved in the drug's effects or in cellular responses to channel modulation. clinicalpub.com

Measurement of Second Messengers: Assessing the levels of intracellular second messengers, such as cAMP or calcium ions, can indicate the involvement of signaling pathways that are coupled to or affected by the ion channel activity modulated by this compound. tandfonline.comahajournals.org

Enzyme Activity Assays: If transcriptomic or proteomic data suggest alterations in specific enzymes, direct enzyme activity assays can confirm whether this compound or the resulting changes in ion flux directly impact the activity of these enzymes, thereby affecting related biochemical pathways. nih.gov

Metabolomics: Analyzing the complete set of metabolites in a cell or tissue can provide a snapshot of the metabolic state and reveal biochemical pathways that are upregulated or downregulated by this compound. mdpi.comresearchgate.net Changes in metabolite concentrations can indicate altered flux through specific pathways. nih.govmdpi.com

These biochemical investigations aim to provide a broader understanding of the cellular impact of this compound beyond its direct ion channel blockade, potentially uncovering secondary effects or compensatory mechanisms. nih.govnih.gov

Compound Information

Compound NamePubChem CID
This compound16092093
Tedisamil5351208
Paroxetine46705
Amiodarone2157
Azimilide24891587
Dofetilide3031
D-sotalol6435687
BRL-3287210484355
Bupivacaine24873761
AVE011811877331
Vernakalant135401110
Flecainide3340
Propafenone4920
Ajmaline441003
Chlorpromazine2725
Nicorandil4496
Midazolam4192
Cisapride2757
Terikalant5311248
RP 588666918414
KN-933851
KN-925282335
cAMP6076
Calcium ions270

Future Research Directions and Unanswered Questions

Elucidation of Comprehensive Pharmacological Profiles

A foundational aspect of future research will be to build a more complete pharmacological profile of Bertosamil. While initial studies have identified its effects on several potassium channels, a comprehensive understanding of its interactions with a wider array of cardiac ion channels is necessary.

This compound has been shown to inhibit multiple voltage-gated potassium channels, including Kv1.2, Kv1.4, and Kv1.5. ncats.io Its interaction with the hKv1.5 channel, which conducts the ultra-rapid delayed rectifier current (IKur) in the human atrium, is of particular interest for atrial-selective antiarrhythmic therapy. nih.govresearchgate.net Research has demonstrated that this compound causes a use-dependent inhibition of the hKv1.5 current and accelerates the rate of current inactivation, suggesting both an open-channel block and a modulation of channel gating. nih.gov

Future investigations should employ a broad panel of ion channel assays to systematically screen this compound against various cardiac sodium, calcium, and other potassium channels. This will help to identify any previously unknown off-target effects and provide a more complete picture of its electrophysiological signature.

Exploration of Novel Antiarrhythmic Mechanisms

The known mechanisms of this compound's action on potassium channels provide a starting point for exploring potentially novel antiarrhythmic strategies. The compound's ability to induce a rapid inactivation of the sustained outward K+ current in human atrial myocytes presents a distinct antiarrhythmic mechanism that warrants further investigation. This effect leads to an apparent increase in the transient outward current (Ito) and a decrease in the sustained current (Isus), which could be beneficial in certain arrhythmia contexts.

Future research should focus on dissecting the molecular underpinnings of this unique mechanism. Investigating how this compound's interaction with the channel protein leads to this altered gating behavior could provide insights for the design of new drugs with similar, but more refined, mechanisms of action. Understanding these nuances is critical for developing therapies that can target specific aspects of cardiac action potential remodeling seen in disease states.

Strategies for Enhancing Ion Channel Selectivity through Molecular Design

A significant challenge in the development of antiarrhythmic drugs is achieving selectivity for the target ion channel to minimize off-target effects. While this compound shows some preference for certain potassium channels, enhancing its selectivity, particularly for the atrial-specific Kv1.5 channel, would be a key objective for any future drug development efforts based on its scaffold.

Structure-Activity Relationship (SAR) Studies: The chemical structure of this compound, (1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane], provides a template for systematic modification. uni.lunih.gov Future medicinal chemistry efforts could involve synthesizing a library of this compound analogs to explore the structure-activity relationships. Key modifications could include altering the substituents on the diazabicyclo[3.3.1]nonane core and the spiro-cyclohexane ring. By systematically changing these chemical groups, researchers can identify which parts of the molecule are crucial for its interaction with different ion channels. For instance, studies on verapamil (B1683045), another ion channel blocker, have shown that specific methoxy (B1213986) and cyan groups are important for its activity and interaction with P-glycoprotein. nih.govnih.gov Similar principles could be applied to this compound to delineate the functional importance of its various structural motifs.

Computational Modeling and Docking Simulations: The use of computational methods can significantly aid in the rational design of more selective this compound analogs. nih.govscilit.com Homology modeling can be used to create three-dimensional structures of the target ion channels, such as Kv1.5. researchgate.net Subsequently, molecular docking simulations can predict how this compound and its analogs bind to the channel's pore and surrounding residues. amegroups.cnnih.gov These simulations can help identify key amino acid residues that form the binding pocket and highlight potential modifications to the this compound structure that could enhance its affinity and selectivity for the target channel. For example, docking studies with verapamil have identified specific amino acids within the hKv1.5 channel pore that are critical for its binding. cellphysiolbiochem.com Similar in silico analyses of this compound could provide valuable insights to guide the synthesis of new, more selective compounds.

Q & A

Q. What is the primary electrophysiological mechanism of Bertosamil in human atrial myocytes?

this compound selectively inhibits the sustained outward potassium current (Isus) while enhancing the inactivating transient outward current (It) in human atrial myocytes. This dual effect is achieved through distinct mechanisms:

  • Rest-dependent inhibition : Preferential blockade of Isus during quiescent periods, persisting post-washout.
  • Use-dependent inhibition : Enhanced It suppression at higher stimulation frequencies.
    Experimental validation requires patch-clamp protocols with voltage steps (e.g., +50 mV depolarizations) and intracellular dialysis of this compound (10 µM) to isolate channel-specific effects .

Q. What experimental models are suitable for initial screening of this compound’s antiarrhythmic properties?

  • In vitro : Human atrial myocytes (freshly isolated or cultured) for direct ion current measurements.
  • Ex vivo : Langendorff-perfused hearts to assess action potential duration (APD) and arrhythmia susceptibility.
  • Controls : Include 4-aminopyridine (4-AP) to isolate Isus contributions and verify this compound’s specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects across different cardiac cell types?

Contradictions often arise from:

  • Cell-type variability : Atrial vs. ventricular myocytes exhibit divergent Isus/It expression.
  • Concentration gradients : Use dose-response curves (1–100 µM) to identify IC50 shifts.
  • Protocol design : Standardize rest intervals (e.g., 2 min post-drug application) and voltage-step sequences.
    Recommendation : Meta-analyses should stratify studies by cell type, drug concentration, and stimulation protocols .

Q. What methodologies enable systems-level analysis of this compound’s off-target effects?

  • Transcriptomic profiling : Apply Connectivity Map (CMap) to compare this compound’s gene-expression signatures with known bioactive compounds .
  • Proteomics : Quantify kinase activity changes (e.g., CaMKII, PKA) to identify signaling cascades modulated beyond ion channels.
  • Validation : Cross-reference electrophysiological data with transcriptomic/proteomic hits using siRNA knockdown or pharmacological inhibitors .

Methodological Guidance

Q. How should dose-response experiments for this compound be statistically validated?

  • Sample size : ≥5 independent cell preparations per concentration to ensure power >80%.
  • Analysis : Nonlinear regression (e.g., Hill equation) for IC50 determination. Report 95% confidence intervals.
  • Controls : Normalize currents to baseline (pre-drug) and include vehicle-only groups to exclude time-dependent drift .

Q. What are best practices for documenting this compound’s effects in reproducible research?

  • Data tables : Include raw current densities (pA/pF), voltage dependencies, and kinetic parameters (e.g., inactivation τ).
  • Supplemental material : Provide detailed patch-clamp protocols (e.g., voltage steps, solution compositions).
  • Ethics : Disclose source of human atrial samples (e.g., surgical leftovers with informed consent) .

Data Contradiction and Interpretation

Q. Why do some studies report this compound-induced It potentiation while others observe suppression?

Discrepancies stem from:

  • Intracellular vs. extracellular application : Intracellular this compound increases It amplitude, while extracellular application suppresses it at higher concentrations.
  • Interaction with 4-AP : Pre-treatment with 4-AP (200 µM) unmasks this compound’s It-enhancing effects.
    Resolution : Replicate experiments under identical drug-application conditions and validate with dual intracellular/extracellular perfusion systems .

Emerging Research Directions

Q. Can this compound’s effects on Isus/It be leveraged for atrial-selective antiarrhythmic therapy?

  • Hypothesis : Atrial-predominant Isus expression makes this compound a candidate for atrial fibrillation (AF) treatment.
  • Experimental design : Compare Isus inhibition in AF patient-derived cells vs. healthy controls.
  • Translational metrics : Quantify post-treatment AF inducibility in animal models and correlate with It/Isus ratios .

Q. Tables for Quick Reference

Parameter Recommended Value Evidence Source
IC50 for Isus inhibition10 µM (intracellular)
Optimal rest interval2 minutes post-drug application
Statistical thresholdp < 0.05 with Bonferroni correction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.